molecular formula C12H7Cl2NO3 B8467723 1,3-Dichloro-5-(2-nitro-phenoxy)-benzene

1,3-Dichloro-5-(2-nitro-phenoxy)-benzene

Cat. No.: B8467723
M. Wt: 284.09 g/mol
InChI Key: BWYBGFBJGSNXJO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2-nitro-phenoxy)-benzene is a substituted diphenyl ether compound of interest in chemical research and development. This structure serves as a versatile synthetic intermediate, particularly in the preparation of more complex molecules. The presence of reactive halogen atoms and a nitro group on the aromatic rings makes it a suitable candidate for further chemical transformations, including nucleophilic aromatic substitution and reduction reactions . While a specific CAS number and full safety information for this exact compound were not located in the search results, researchers are advised to handle all chemicals with appropriate precautions. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

1,3-dichloro-5-(2-nitrophenoxy)benzene

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-10(6-8)18-12-4-2-1-3-11(12)15(16)17/h1-7H

InChI Key

BWYBGFBJGSNXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs and their properties are compared below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Dichloro-5-(2-nitro-phenoxy)-benzene 1-Cl, 3-Cl, 5-(2-NO₂-phenoxy) ~284.06* Hypothesized agrochemical intermediate -
1,3-Dichloro-5-fluorobenzene 1-Cl, 3-Cl, 5-F 164.99 High polarity; potential solvent
1,3-Dichloro-5-(trifluoromethyl)benzene 1-Cl, 3-Cl, 5-CF₃ 229.46 Pesticide intermediate (e.g., fipronil analogs)
1,3-Dichloro-5-(chloromethyl)benzene 1-Cl, 3-Cl, 5-CH₂Cl 195.47 Synthetic intermediate for aryl coupling
1,3-Dichloro-5-[(1E)-styryl]benzene 1-Cl, 3-Cl, 5-(4-MeO-C₆H₄-CH=CH) ~305.17* Molecular biology probe (AhR antagonist)

*Calculated based on substituent masses.

Key Observations :

  • Steric Considerations: The 2-nitro-phenoxy group introduces steric hindrance, which may reduce reaction rates compared to smaller substituents like Cl or CF₃.
  • Biological Activity: Styryl-substituted analogs (e.g., ) exhibit selective binding to cellular targets (e.g., aryl hydrocarbon receptor), suggesting that the nitro-phenoxy variant could have similar bioactivity if optimized.

Preparation Methods

Reaction Mechanism and Conditions

The copper-catalyzed method adapts protocols from the synthesis of 1,3-di-(3-nitrophenoxy)benzene. Here, 5-bromo-1,3-dichlorobenzene reacts with 2-nitrophenoxide in N,N-dimethylacetamide (DMAC) under nitrogen, using anhydrous potassium carbonate as a base and cuprous chloride (CuCl) as a catalyst. Toluene acts as an azeotropic dewatering agent, facilitating the removal of water and shifting equilibrium toward product formation.

Representative Procedure:

  • Combine 5-bromo-1,3-dichlorobenzene (1 eq), 2-nitrophenol (2.3 eq), and anhydrous K₂CO₃ (2.4 eq) in DMAC/toluene.

  • Heat at 110–140°C for 24–48 hours with 0.1 eq CuCl.

  • Isolate the product via recrystallization in toluene.

Key Parameters:

  • Temperature: 110–140°C

  • Catalyst: CuCl (0.03–0.2 eq relative to aryl halide)

  • Yield: 49–55%

Silver-Assisted Coupling in Polar Solvents

Role of Silver Additives

Building on nitro-biaryl-ols synthesis, this method employs silver acetate (AgOAc) to enhance the coupling of 2-nitrophenol with 5-bromo-1,3-dichlorobenzene. In dimethyl sulfoxide (DMSO), potassium tert-butoxide (KOtBu) deprotonates the phenol, while Ag⁺ ions stabilize intermediates, improving regioselectivity.

Optimized Protocol:

  • Mix 5-bromo-1,3-dichlorobenzene (1 eq), 2-nitrophenol (1.4 eq), and AgOAc (1.4 eq) in DMSO.

  • Add KOtBu (2.8 eq) and stir at room temperature for 12 hours.

  • Extract with ethyl acetate and purify via column chromatography.

Performance Metrics:

  • Solvent: DMSO

  • Additive: AgOAc (1.4 eq)

  • Yield: 54–71%

Solvent-Free Ullmann Coupling

High-Temperature Efficiency

The Ullmann coupling, optimized for 2,2’-dinitrobiphenyl synthesis, is adapted for 1,3-dichloro-5-(2-nitro-phenoxy)-benzene by reacting 1,3-dichloro-5-iodobenzene with 2-nitrophenol under solvent-free conditions. Copper powder catalyzes the reaction at ~290°C, achieving rapid coupling in seconds.

Procedure:

  • Mix 1,3-dichloro-5-iodobenzene (1 eq), 2-nitrophenol (1.1 eq), and Cu powder (1 eq).

  • Heat at 290°C for 20–30 seconds.

  • Purify via column chromatography using hexane/dichloromethane.

Advantages and Limitations:

  • Yield: 50–90%

  • Drawback: Thermal decomposition risk for nitro groups.

Comparative Analysis of Methods

Parameter Copper-Catalyzed Silver-Assisted Ullmann Coupling
Catalyst CuClAgOAcCu powder
Solvent DMAC/tolueneDMSOSolvent-free
Temperature 110–140°CRoom temperature290°C
Reaction Time 24–48 hours12 hours20–30 seconds
Yield 49–55%54–71%50–90%

Challenges and Mitigation Strategies

Regioselectivity Control

The electron-withdrawing nitro group on the phenoxy ring directs subsequent reactions meta, complicating further functionalization. Pre-forming the 2-nitrophenoxy moiety before coupling avoids undesired substitution patterns.

Thermal Stability

High-temperature methods risk nitro group decomposition. Lower-temperature copper- or silver-catalyzed routes mitigate this, albeit with longer reaction times .

Q & A

Basic: What are the established synthetic routes for 1,3-Dichloro-5-(2-nitro-phenoxy)-benzene?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions . For example:

  • Nitro-phenoxy group introduction : Reacting 2-nitrofluorobenzene with 3,5-dichlorophenol in anhydrous DMF using potassium carbonate as a base (yields ~81–94%) .
  • Wittig reaction : Employing Grignard reagents (e.g., 3,5-dichlorophenylmagnesium bromide) with nitro-substituted aldehydes under inert conditions .
    Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenated intermediates.

Basic: What spectroscopic techniques are used for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.50–7.44 ppm (meta-substituted chlorines) and δ 8.00–6.84 ppm (nitrophenoxy protons) .
    • ¹³C NMR : Peaks at ~149.5 ppm (C-O nitro group) and 131–122 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z consistent with C₁₂H₆Cl₂NO₃ (e.g., [M+H]⁺ observed at m/z 264.2 in similar compounds) .
    Validation : Cross-reference with published spectra for nitroaromatics and polychlorinated benzenes .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid inhalation of dust/aerosols .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity during synthesis to mitigate exposure to toxic gases (e.g., NOx) .
  • Spill Management : Collect spills using non-sparking tools and dispose via hazardous waste protocols to prevent environmental contamination .

Advanced: How can competing side reactions during nitrophenoxy group installation be mitigated?

Methodological Answer:

  • Byproduct Analysis : Common side products include 3,5-dichlorophenol dimerization or nitro group reduction . Monitor via TLC (silica gel, hexane:EtOAc 4:1) .
  • Optimization Strategies :
    • Use anhydrous DMF to suppress hydrolysis of the nitro group.
    • Lower reaction temperature (e.g., 20°C) to reduce electrophilic nitration at unintended positions .
      Contradictions : Higher yields (94%) are reported with excess K₂CO₃, but this may increase salt byproducts; balance stoichiometry carefully .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group lowers LUMO energy, enhancing electrophilicity at the 5-position .
  • Molecular Docking : Simulate interactions with enzymes like cytochrome P450 for biodegradation studies. The chlorinated aryl backbone shows strong π-π stacking with hydrophobic binding pockets .
    Data-Driven Design : Compare computed activation energies with experimental yields to refine catalytic systems (e.g., Pd/Cu catalysts) .

Advanced: How does the compound’s electronic structure influence its application in materials science?

Methodological Answer:

  • UV-Vis Spectroscopy : The nitro group induces a bathochromic shift (~300–350 nm) due to n→π* transitions, useful for optoelectronic materials .
  • Thermogravimetric Analysis (TGA) : High thermal stability (decomposition >250°C) is attributed to strong C-Cl and C-NO₂ bonds, making it a candidate for heat-resistant polymers .
    Synchrotron Studies : X-ray crystallography (e.g., SHELXL software) reveals planar geometry, facilitating π-conjugation in conductive films .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Use silica gel column chromatography (EtOAc eluent) to isolate the product from chlorinated byproducts. For larger batches, switch to flash chromatography .
  • Yield Optimization : Pilot studies show a 15% yield drop at >10 g scale due to inefficient mixing; employ flow reactors to enhance mass transfer .
    Analytical Rigor : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to ensure <1% impurities for pharmacological assays .

Advanced: How does the compound interact with biological targets like the Aryl Hydrocarbon Receptor (AhR)?

Methodological Answer:

  • Ligand Binding Assays : Radiolabeled ¹⁴C-1,3-Dichloro-5-(2-nitro-phenoxy)-benzene shows IC₅₀ ≈ 10 µM for AhR displacement, suggesting moderate affinity .
  • Gene Expression Profiling : Upregulates CYP1A1 in HepG2 cells (qPCR data), indicating potential pro-carcinogenic effects via xenobiotic response element activation .
    Contradictions : Structural analogs with trifluoromethyl groups exhibit stronger binding, highlighting the need for substituent tuning .

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